4-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions. One common method involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with dimedone and 6-amino-1,3-dimethyluracil under solvent-free conditions at elevated temperatures . This reaction is catalyzed by various agents such as DABCO, which acts as a basic catalyst . The reaction proceeds through a multi-component condensation mechanism, leading to the formation of the desired pyrazoloquinoline derivative.
Chemical Reactions Analysis
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits properties that may be useful in the treatment of various diseases.
Medicine: Research has indicated that this compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for pharmaceutical development.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be compared to other similar compounds, such as:
4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
4-benzyloxy-3-methoxyphenylacetic acid: Another related compound with applications in organic synthesis and potential biological activity.
4-benzyloxy-3-methoxybenzyl alcohol: Used in the synthesis of various organic compounds and materials.
The uniqueness of 4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H27N3O4/c1-26(2)12-17-22(18(30)13-26)21(23-24(27-17)28-29-25(23)31)16-9-10-19(20(11-16)32-3)33-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,27,28,29,31) |
InChI Key |
SCHNXDWGPIMMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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